Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate
Overview
Description
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C17H14F5NO2S It is characterized by the presence of a pentafluorophenyl group, a thienylmethyl group, and a piperidine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Carboxylate Core: The piperidine ring is functionalized with a carboxylate group at the 4-position. This can be achieved through a variety of methods, including the reaction of piperidine with chloroformate derivatives under basic conditions.
Introduction of the Thienylmethyl Group: The thienylmethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the piperidine carboxylate with a thienylmethyl halide in the presence of a base.
Attachment of the Pentafluorophenyl Group: The final step involves the esterification of the carboxylate group with pentafluorophenol. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thienylmethyl group, using reducing agents like lithium aluminum hydride.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thienylmethyl derivatives
Substitution: Substituted pentafluorophenyl derivatives
Scientific Research Applications
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate is primarily determined by its interaction with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules through various pathways:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Molecular Interactions: The presence of the pentafluorophenyl group enhances its ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Pentafluorophenyl Esters: Compared to other pentafluorophenyl esters, this compound has a unique combination of a thienylmethyl group and a piperidine carboxylate moiety.
Thienylmethyl Derivatives:
Piperidine Carboxylates: The presence of both pentafluorophenyl and thienylmethyl groups distinguishes it from other piperidine carboxylates, providing unique chemical and biological properties.
List of Similar Compounds
- Pentafluorophenyl 4-piperidinecarboxylate
- Thienylmethyl piperidinecarboxylate
- Pentafluorophenyl thienylmethyl ester
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO2S/c18-11-12(19)14(21)16(15(22)13(11)20)25-17(24)9-3-5-23(6-4-9)8-10-2-1-7-26-10/h1-2,7,9H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANIAEUMQOHKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)CC3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640441 | |
Record name | Pentafluorophenyl 1-[(thiophen-2-yl)methyl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-06-1 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 1-(2-thienylmethyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930111-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorophenyl 1-[(thiophen-2-yl)methyl]piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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